4-ethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-4-22-13-5-7-14(8-6-13)23(20,21)18-15(12(2)3)11-19-16-9-10-17-19/h5-10,12,15,18H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKMFJTVSZAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which disrupts nucleic acid synthesis and leads to cell death.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study : A study focusing on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly reduced biofilm formation at sub-MIC concentrations, indicating its potential utility in treating persistent infections caused by biofilm-forming bacteria.
Anticancer Applications
The compound has also shown promising anticancer properties across various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |
Case Study : In vitro studies indicated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells by inducing apoptosis via the mitochondrial pathway. Flow cytometry analyses confirmed increased levels of cleaved PARP and caspase-3 in treated cells.
Comparison with Similar Compounds
Preparation Methods
Sulfonation of Ethoxybenzene
4-Ethoxybenzenesulfonic acid is synthesized via the sulfonation of ethoxybenzene using fuming sulfuric acid at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the ethoxy group directing sulfonation to the para position.
Reaction Conditions :
- Reagents : Ethoxybenzene (1.0 equiv), fuming H₂SO₄ (3.0 equiv).
- Temperature : 0–5°C, 4 hours.
- Workup : Quenched into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane (DCM):
$$
\text{4-Ethoxybenzenesulfonic acid} + \text{PCl}5 \xrightarrow{\text{DCM, reflux}} \text{4-Ethoxybenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Characterization Data :
- FTIR (cm⁻¹) : 1365 (S=O asym), 1172 (S=O sym), 625 (C–S).
- ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, –OCH₂CH₃), 4.12 (q, 2H, –OCH₂CH₃), 7.02 (d, 2H, Ar–H), 8.11 (d, 2H, Ar–H).
Synthesis of 3-Methyl-1-(2H-1,2,3-Triazol-2-yl)Butan-2-Amine
Preparation of Propargylamine Intermediate
3-Methylbutan-2-amine is functionalized with a propargyl group via nucleophilic substitution using propargyl bromide in the presence of potassium carbonate:
$$
\text{3-Methylbutan-2-amine} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Methyl-1-propyn-1-ylbutan-2-amine}
$$
Reaction Conditions :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargylamine undergoes a 1,3-dipolar cycloaddition with 2H-1,2,3-triazole-2-azide to form the triazole ring. The reaction is catalyzed by Cu(I) generated in situ from CuSO₄ and sodium ascorbate:
$$
\text{3-Methyl-1-propyn-1-ylbutan-2-amine} + \text{2H-1,2,3-Triazole-2-azide} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine}
$$
Optimized Conditions :
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 1.12 (d, 3H, –CH(CH₃)), 1.98 (m, 1H, –CH(CH₃)), 3.25 (dd, 1H, –NH–), 4.45 (s, 2H, –CH₂–), 7.89 (s, 2H, triazole–H).
- MS (ESI) : m/z 195.1 [M + H]⁺.
Coupling of Sulfonyl Chloride and Amine
The final step involves the nucleophilic attack of the amine on the sulfonyl chloride to form the sulfonamide bond. The reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{4-Ethoxybenzenesulfonyl chloride} + \text{3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Procedure :
- Dissolve the amine (1.0 equiv) in DCM.
- Add TEA (2.5 equiv) and cool to 0°C.
- Add sulfonyl chloride (1.1 equiv) dropwise.
- Stir at room temperature for 4 hours.
- Wash with 1 M HCl, saturated NaHCO₃, and brine.
- Purify via recrystallization from ethanol/water.
Characterization Data :
- Melting Point : 214–216°C.
- FTIR (cm⁻¹) : 3280 (N–H), 1338 (SO₂ asym), 1157 (SO₂ sym), 1550 (C=N).
- ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, –OCH₂CH₃), 1.45 (d, 3H, –CH(CH₃)), 2.15 (m, 1H, –CH(CH₃)), 3.82 (q, 2H, –OCH₂CH₃), 4.21 (d, 2H, –NH–CH₂–), 5.02 (m, 1H, –NH–), 7.12 (d, 2H, Ar–H), 7.88 (d, 2H, Ar–H), 8.05 (s, 2H, triazole–H).
- ¹³C NMR (DMSO-d₆) : δ 14.8 (–OCH₂CH₃), 22.1 (–CH(CH₃)), 55.4 (–NH–CH₂–), 64.7 (–OCH₂CH₃), 121.5 (triazole–C), 129.8 (Ar–C), 144.2 (SO₂–C), 162.4 (C–O).
- HRMS : m/z 407.1245 [M + H]⁺ (calcd. 407.1248 for C₁₆H₂₂N₄O₃S).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times significantly. A mixture of sulfonyl chloride and amine in acetonitrile with DIEA achieves 92% yield in 15 minutes at 100°C.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : A common approach involves refluxing triazole derivatives with substituted sulfonamide precursors in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification via recrystallization or column chromatography. Yield optimization requires adjusting stoichiometry, reaction time, and temperature. For example, highlights refluxing for 4 hours as critical for intermediate formation. Monitoring reaction progress via TLC or HPLC is recommended to identify incomplete steps.
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions, particularly the ethoxy group and triazole ring integration. Single-crystal X-ray diffraction (as in and ) provides unambiguous confirmation of molecular geometry. Mass spectrometry (MS) validates molecular weight, while FT-IR confirms functional groups like sulfonamide S=O stretches. Cross-referencing these methods mitigates misassignment risks .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Solubility profiling in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis is critical for formulation. Stability studies under varying pH, temperature, and light exposure (via accelerated degradation tests) should employ HPLC to track decomposition products. ’s environmental fate studies emphasize evaluating hydrolysis and photolysis pathways .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as frontier molecular orbitals, to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock, Schrödinger) simulates binding affinities to enzymes or receptors. demonstrates DFT’s utility in analyzing triazole-containing analogs, highlighting sulfonamide hydrogen-bonding interactions .
Q. How should contradictory spectral or bioactivity data be resolved during mechanistic studies?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Repetition under controlled conditions (e.g., inert atmosphere) and advanced techniques like 2D NMR (COSY, NOESY) or synchrotron XRD can clarify structural ambiguities. For bioactivity discrepancies, dose-response assays with positive/negative controls () and orthogonal assays (e.g., SPR vs. enzymatic activity) validate target engagement .
Q. What experimental designs are suitable for evaluating the compound’s inhibitory effects on specific enzymes?
- Methodological Answer : Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations) to calculate IC₅₀ or Kᵢ values. Fluorescence-based assays (for real-time monitoring) and isothermal titration calorimetry (ITC) provide thermodynamic binding data. ’s approach for similar sulfonamides includes competitive inhibition studies with co-crystallization to identify binding motifs .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., ethoxy → methoxy, triazole → tetrazole) and compare bioactivity data. Statistical tools like QSAR models or principal component analysis (PCA) correlate structural features with activity. ’s comparison of similar benzenesulfonamides underscores the importance of substituent polarity and steric effects .
Data Analysis and Reporting
Q. What statistical methods ensure robustness in bioactivity or toxicity data interpretation?
- Methodological Answer : Employ randomized block designs (as in ) with replicates to minimize bias. Use ANOVA followed by post-hoc tests (Tukey’s HSD) for multi-group comparisons. Survival assays (e.g., log-rank tests) and dose-response curves (Hill slope analysis) are critical for toxicity studies. ’s ecological risk framework advocates probabilistic modeling to assess uncertainty .
Q. How should crystallographic data be validated and deposited for reproducibility?
- Methodological Answer : Follow CIF (Crystallographic Information File) guidelines to report unit cell parameters, refinement residuals (R-factor), and thermal displacement parameters. Tools like PLATON or CHECKCIF identify symmetry errors. and provide templates for depositing data in repositories like the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
